molecular formula C14H11BrFNO B291620 N-(4-bromo-2-fluorophenyl)-2-methylbenzamide

N-(4-bromo-2-fluorophenyl)-2-methylbenzamide

Cat. No. B291620
M. Wt: 308.14 g/mol
InChI Key: LWGNMKXVNHTSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-methylbenzamide, also known as BFB, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its ability to modulate the activity of certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methylbenzamide involves its ability to bind to specific enzymes and receptors in the body. N-(4-bromo-2-fluorophenyl)-2-methylbenzamide binds to the active site of FAAH, inhibiting its activity and leading to an increase in the levels of endocannabinoids. N-(4-bromo-2-fluorophenyl)-2-methylbenzamide also binds to the allosteric site of TRPV1, reducing its activity and thus reducing pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-2-fluorophenyl)-2-methylbenzamide are largely dependent on its ability to modulate the activity of FAAH and TRPV1. By inhibiting FAAH, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide increases the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects. By acting as a negative allosteric modulator of TRPV1, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide reduces pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-bromo-2-fluorophenyl)-2-methylbenzamide in lab experiments is its ability to selectively modulate the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-methylbenzamide is its potential for off-target effects, as it may bind to other enzymes and receptors in the body.

Future Directions

There are several future directions for the use of N-(4-bromo-2-fluorophenyl)-2-methylbenzamide in scientific research. One potential application is in the development of new therapies for pain and inflammation. By modulating the activity of TRPV1, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide may provide a new avenue for the treatment of these conditions. Another potential application is in the study of the endocannabinoid system, which has been implicated in a wide range of physiological processes. N-(4-bromo-2-fluorophenyl)-2-methylbenzamide may provide a useful tool for studying the effects of endocannabinoids on these processes. Finally, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide may also have applications in the development of new drugs for the treatment of various diseases, as it has been shown to have a wide range of biological activities.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-methylbenzamide involves a multi-step process that starts with the reaction of 4-bromo-2-fluoroaniline with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a series of reactions involving protection and deprotection steps to yield the final product, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-methylbenzamide has been extensively used in scientific research as a tool to study the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects.
N-(4-bromo-2-fluorophenyl)-2-methylbenzamide has also been shown to modulate the activity of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and inflammation. N-(4-bromo-2-fluorophenyl)-2-methylbenzamide has been found to act as a negative allosteric modulator of TRPV1, reducing its activity and thus reducing pain and inflammation.

properties

Molecular Formula

C14H11BrFNO

Molecular Weight

308.14 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H11BrFNO/c1-9-4-2-3-5-11(9)14(18)17-13-7-6-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

LWGNMKXVNHTSAI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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